5-Cyclohexylisoxazole-3-carboxylic acid

synthetic efficiency process chemistry heterocycle synthesis

5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6) is a 3,5-disubstituted isoxazole heterocycle with molecular formula C10H13NO3 and molecular weight 195.22 g/mol. The compound features a cyclohexyl substituent at the 5-position and a carboxylic acid at the 3-position of the isoxazole ring, and its structure has been confirmed by ¹H NMR spectroscopy.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 908856-66-6
Cat. No. B2470438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexylisoxazole-3-carboxylic acid
CAS908856-66-6
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C10H13NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
InChIKeyMUPJTIPMJXOUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexylisoxazole-3-carboxylic Acid (CAS 908856-66-6): A Sterically-Differentiated Heterocyclic Building Block for Medicinal Chemistry and PDE7-Targeted Drug Discovery


5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6) is a 3,5-disubstituted isoxazole heterocycle with molecular formula C10H13NO3 and molecular weight 195.22 g/mol . The compound features a cyclohexyl substituent at the 5-position and a carboxylic acid at the 3-position of the isoxazole ring, and its structure has been confirmed by ¹H NMR spectroscopy . It has been specifically disclosed as a synthetic intermediate in patents covering PDE7 inhibitors [1] and hypoglycemic isoxazole derivatives [2].

Why Cycloalkyl Substitution on the Isoxazole-3-carboxylic Acid Scaffold Cannot Be Interchanged Without Altering Pharmacological and Physicochemical Profiles


The 5-position cycloalkyl substituent on the isoxazole-3-carboxylic acid core directly governs steric bulk, lipophilicity, and metabolic stability, parameters that are non-interchangeable across analogs. Patent US 4,014,876 explicitly groups 5-cyclopropyl, 5-cyclohexyl, and 5-(1-adamantyl) isoxazole-3-carboxylic acids as a distinct series of hypoglycemic agents, indicating that the cycloalkyl size modulates in vivo antidiabetic activity [1]. The cyclohexyl group introduces greater conformational flexibility and a larger hydrophobic surface area compared to the planar aromatic or small alkyl substituents common in this class, which is critical for balancing aqueous solubility (via the carboxylic acid under basic conditions) with membrane permeability (conferred by the cyclohexyl moiety) . Substitution with a cyclopentyl analog (CAS 908856-67-7) changes the ring size and steric profile, while the 5-methyl analog (CAS 3405-77-4) lacks the steric bulk necessary for certain target pocket engagements. These structural differences mean that SAR established for one 5-substituted analog do not directly translate to another.

Product-Specific Quantitative Differentiation Evidence for 5-Cyclohexylisoxazole-3-carboxylic Acid (908856-66-6) Relative to Closest Structural Analogs


Synthesis Yield: 90% Isolated Yield for Hydrolysis of Ethyl 5-Cyclohexylisoxazole-3-carboxylate Under Mild Basic Conditions

The synthesis of 5-cyclohexylisoxazole-3-carboxylic acid via alkaline hydrolysis of its ethyl ester precursor proceeds with a 90% isolated yield under mild conditions (2M NaOH, ethanol/water, room temperature, followed by HCl acidification to pH 3–4) . This high yield compares favorably to the typical 70–85% yields reported for analogous 5-aryl-isoxazole-3-carboxylic acid hydrolyses, where electron-deficient aryl groups often require harsher conditions or longer reaction times. The quantitative yield data enable reliable cost-per-gram calculations for procurement planning.

synthetic efficiency process chemistry heterocycle synthesis

Physicochemical Differentiation: Predicted pKa of 3.44 Confers Distinct Ionization Profile Versus the 5-Methyl Analog (pKa 3.46) and the Unsubstituted Core

The predicted acid dissociation constant (pKa) of 5-cyclohexylisoxazole-3-carboxylic acid is 3.44 ± 0.10 , reflecting the electron-donating character of the cyclohexyl substituent. For comparison, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) has a predicted pKa of 3.46 ± 0.10 [1], while the unsubstituted isoxazole-3-carboxylic acid core has a reported pKa of approximately 2.9. The cyclohexyl analog is approximately 0.5 log units less acidic than the unsubstituted core, meaning it will exist in its ionized carboxylate form at a slightly narrower physiological pH window, which can influence solubility, protein binding, and passive membrane permeability in a quantitatively predictable manner.

ionization state bioavailability prediction pKa comparison

Structural Verification: Definitive ¹H NMR Fingerprint at 500 MHz Enables Unambiguous Identity Confirmation and Differentiation from Regioisomers

The ¹H NMR spectrum of 5-cyclohexylisoxazole-3-carboxylic acid recorded at 500 MHz in CDCl₃ provides a definitive structural fingerprint: a broad carboxylic acid proton at δ 9.60 (1H), an isoxazole H-4 singlet at δ 6.44 (1H), a methine multiplet at δ 2.86 (1H), and characteristic cyclohexyl methylene multiplets spanning δ 2.08–1.28 (10H total) . The H-4 singlet chemical shift of δ 6.44 is diagnostic: for 3,5-disubstituted isoxazoles, the H-4 proton chemical shift is sensitive to the electronic nature of both substituents, and this value clearly differentiates the cyclohexyl-substituted compound from its 5-aryl counterparts (where H-4 typically appears downfield of δ 6.8) and from the 5-cyclopropyl analog. This NMR signature provides a rapid, non-destructive identity verification method for incoming quality control.

structural elucidation quality control NMR spectroscopy

Research and Industrial Application Scenarios for 5-Cyclohexylisoxazole-3-carboxylic Acid (908856-66-6) Supported by Quantitative Differentiation Evidence


PDE7 Inhibitor Pharmacophore Exploration and Bicyclic Heterocycle Construction

5-Cyclohexylisoxazole-3-carboxylic acid serves as a key reactant for constructing bicyclic nitrogen-containing heterocycles that function as PDE7 inhibitors, as explicitly disclosed in US Patent US20190185479A1 [1]. The cyclohexyl substituent provides steric bulk to fill the PDE7 active-site pocket while the carboxylic acid enables amide coupling or heterocycle annulation. The 90% synthetic yield supports cost-feasible preparation of focused compound libraries for PDE7-targeted anti-inflammatory or neurological disorder programs.

Lysophosphatidic Acid (LPA) Antagonist Lead Optimization Using Cyclohexyl-Isoxazole Carboxylic Acid Scaffolds

Bristol-Myers Squibb has patented isoxazole N-linked and O-linked carbamoyl cyclohexyl acids as selective LPA1 receptor antagonists for treating fibrosis, including idiopathic pulmonary fibrosis (IPF) and nonalcoholic steatohepatitis (NASH) [1]. While the patent covers elaborated carbamoyl derivatives rather than the free carboxylic acid, 5-cyclohexylisoxazole-3-carboxylic acid represents the core scaffold from which these antagonists are derived. Its predicted pKa of 3.44 indicates that at physiological pH the carboxylate form predominates, a property that can be exploited or masked via prodrug strategies in LPA antagonist development.

Hypoglycemic / Antilipolytic Agent Development Based on Cycloalkyl-Substituted Isoxazole-3-carboxylic Acid Series

US Patent 4,014,876 specifically groups 5-cyclohexylisoxazole-3-carboxylic acid alongside its 5-cyclopropyl and 5-(1-adamantyl) congeners as hypoglycemic and blood free-fatty-acid normalizing agents [1]. The cyclohexyl analog occupies an intermediate steric and lipophilic position within this series—more bulky than cyclopropyl but less sterically demanding than adamantyl—making it a strategic choice for systematic SAR studies aimed at balancing antidiabetic efficacy with pharmacokinetic properties. The compound's balanced solubility-permeability profile further supports its use as a starting point for hit-to-lead optimization in metabolic disease programs. Procurement teams supporting diabetes or metabolic syndrome drug discovery should prioritize this compound when cyclohexyl-substituted isoxazole-3-carboxylic acids are specified in patent or literature SAR tables.

Combinatorial Library Synthesis Requiring High-Yield, Sterically-Defined Isoxazole Building Blocks

The 90% isolated yield for the hydrolysis of ethyl 5-cyclohexylisoxazole-3-carboxylate [1] makes this compound economically viable for parallel synthesis of amide, ester, or heterocycle-fused libraries. Combined with its definitive ¹H NMR fingerprint at δ 6.44 (H-4 singlet) , the compound enables both efficient library production and unambiguous quality control of each library member. The cyclohexyl group introduces conformational complexity and three-dimensional character (sp³ carbon fraction = 0.6 [2]), which is increasingly valued in fragment-based drug discovery and diversity-oriented synthesis for escaping flatland chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclohexylisoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.